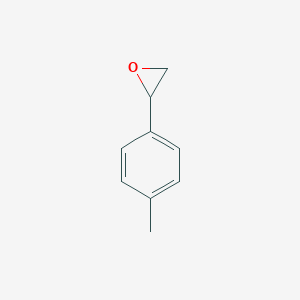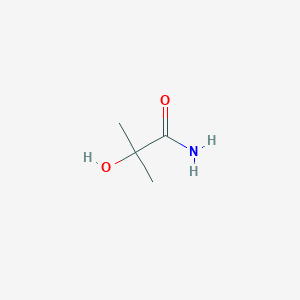
3-(2,3-二氯苯基)-1,1-二甲基脲
描述
3-(2,3-Dichlorophenyl)-1,1-dimethylurea is a chemical compound extensively studied for its effects on photosynthesis and its potential application in various fields. It is known for its interaction with chloroplasts and its inhibitory effects on certain enzymes and photosynthetic processes.
Synthesis Analysis
The synthesis of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea involves complex chemical processes. A study by Prado and Airoldi (2001) details the immobilization of this compound on a silica gel surface, suggesting a method for its synthesis and application in different fields (Prado & Airoldi, 2001).
Molecular Structure Analysis
Investigations into the molecular structure of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea have been conducted using various spectroscopic techniques. Kumar et al. (2016) provide insights into the molecular structure through spectroscopic characterization and X-ray diffraction techniques (Kumar et al., 2016).
Chemical Reactions and Properties
This compound interacts significantly with enzymes and chloroplasts, affecting photosynthetic processes. Research by Izawa and Good (1965) on isolated spinach chloroplasts revealed its interaction with the photosynthetic unit and the inhibitory effects on certain processes (Izawa & Good, 1965).
Physical Properties Analysis
The physical properties, including its interaction with light and its behavior in various conditions, have been studied to understand its applications. Doschek and Kok (1972) analyzed the fluorescence yield in the presence of this compound, providing insights into its physical characteristics (Doschek & Kok, 1972).
Chemical Properties Analysis
The chemical properties, particularly its reactivity and interaction with other substances, have been a subject of extensive research. A study by Convent and Briquet (1978) compared its properties with other inhibitors, highlighting its unique chemical behavior (Convent & Briquet, 1978).
科学研究应用
光系统 II 抑制: 已知敌草隆通过阻断电子传输来抑制叶绿体中的光合作用。它影响系统 II 叶绿素荧光的猝灭和在羟胺存在下荧光猝灭剂“Q”的再氧化 (Vernotte、Etienne 和 Briantais,1979); (Bennoun,1970).
对叶绿体的影响: 研究表明,敌草隆影响分离叶绿体中对抑制剂敏感的位点数量,从而提供了对叶绿体功能和结构的见解 (Izawa 和 Good,1965).
环境影响: 固定在硅胶表面的敌草隆已对其环境影响进行了研究。这项研究对于了解作为杀虫剂的敌草隆的环境行为非常重要 (Prado 和 Airoldi,2001).
光分解研究: 敌草隆的光分解已被研究以了解其在不同光照条件下的行为,这对于环境和农业应用至关重要 (Jordan、C. W. C. join、Day 和 Clerx,1964).
氧化过程: 敌草隆的臭氧化、光催化和光催化臭氧化已得到研究,提供了对其降解途径和环境归宿的见解 (Solís、Rivas、Martínez-Piernas 和 Agüera,2016).
微生物降解: 关于池塘沉积物中敌草隆的厌氧微生物降解的研究有助于了解其生物降解和环境持久性 (Attaway、Camper 和 Paynter,1982).
除草剂应用: 敌草隆作为除草剂的有效性及其对植物生理学的影响已被探讨,特别是它对植物的作用及其在农业中的定向应用 (Lévi,1955); (Hamilton 和 Arle,1970).
安全和危害
This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, and environmental impact.
未来方向
This involves predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential uses, or investigations into its properties.
属性
IUPAC Name |
3-(2,3-dichlorophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQMESWKIQHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908113 | |
| Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)-1,1-dimethylurea | |
CAS RN |
10290-37-6 | |
| Record name | N′-(2,3-Dichlorophenyl)-N,N-dimethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10290-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dichlorophenyl)-1,1-dimethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-dichlorophenyl)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



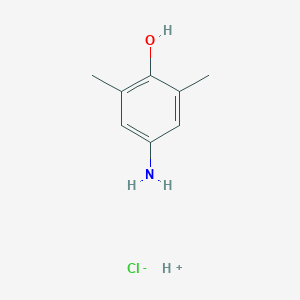
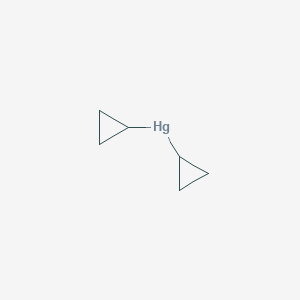
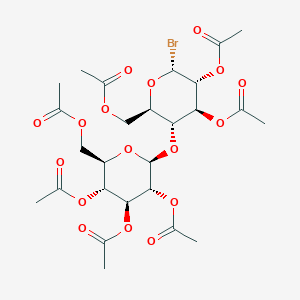
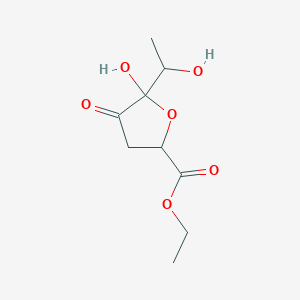



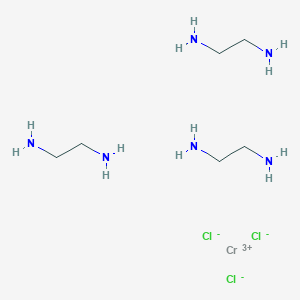
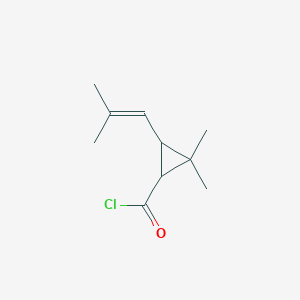

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

